molecular formula C21H25NO3 B12048506 1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate CAS No. 130882-53-0

1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate

Cat. No.: B12048506
CAS No.: 130882-53-0
M. Wt: 339.4 g/mol
InChI Key: JQTRZESJAGOXTL-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group and a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate typically involves the reaction of 4-piperidinol with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(2-oxoethyl)-4-piperidinyl diphenylacetate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the diphenylacetate moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-2-pyrrolidone: Shares the hydroxyethyl group but has a different ring structure.

    Icaridin: A piperidine derivative with insect repellent properties.

    Diphenhydramine: Contains a diphenyl moiety and is used as an antihistamine.

Uniqueness: 1-(2-Hydroxyethyl)-4-piperidinyl diphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

130882-53-0

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

[1-(2-hydroxyethyl)piperidin-4-yl] 2,2-diphenylacetate

InChI

InChI=1S/C21H25NO3/c23-16-15-22-13-11-19(12-14-22)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2

InChI Key

JQTRZESJAGOXTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO

Origin of Product

United States

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